molecular formula C22H26N2O5S2 B11143224 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11143224
M. Wt: 462.6 g/mol
InChI Key: IPHZTGQHAAWNRX-UHFFFAOYSA-N
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Description

This compound is a benzothiophene-3-carboxamide derivative with a complex structure featuring:

  • A 4,5,6,7-tetrahydro-1-benzothiophene core fused with a 3-carboxamide group.
  • A 1,1-dioxidotetrahydrothiophen-3-yl substituent at the carboxamide nitrogen, introducing a sulfone moiety.
  • A 6-methyl group on the tetrahydrobenzothiophene ring.
  • A 2-{[(3-methoxyphenyl)carbonyl]amino} side chain at position 2, providing a methoxy-substituted aromatic acyl group.

Properties

Molecular Formula

C22H26N2O5S2

Molecular Weight

462.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(3-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H26N2O5S2/c1-13-6-7-17-18(10-13)30-22(24-20(25)14-4-3-5-16(11-14)29-2)19(17)21(26)23-15-8-9-31(27,28)12-15/h3-5,11,13,15H,6-10,12H2,1-2H3,(H,23,26)(H,24,25)

InChI Key

IPHZTGQHAAWNRX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrothiophene ring, followed by the introduction of the dioxido group. The subsequent steps involve the formation of the benzothiophene ring and the attachment of the methoxyphenylcarbonyl and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxido group to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.

    Industry: The compound can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The dioxido group can form strong interactions with metal ions or enzymes, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound Name Substituents at Key Positions Molecular Weight (g/mol) Key References
Target Compound 6-methyl; 3-methoxyphenylcarbonylamino; 1,1-dioxidotetrahydrothiophen-3-yl ~439.5*
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 4-methoxybenzoyl (vs. 3-methoxy); no 6-methyl group ~425.5
2-{[(4-Methoxyphenyl)methylene]amino}-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (Compound I) 4-methoxybenzylideneamino; 3-methylphenyl; lacks sulfone and 6-methyl 378.4
N-(2-methoxyethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 3,4,5-trimethoxybenzoyl; 2-methoxyethyl; lacks sulfone and 6-methyl ~462.5
2-(Acetylamino)-6-methyl-N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 6-methyl; acetyl amino; naphthyl; lacks sulfone and methoxybenzoyl 378.5

*Estimated based on structural similarity to analogs.

Pharmacological and Physicochemical Comparisons

Bioactivity

  • Antimicrobial Activity: Compound I (Table 1) exhibits antibacterial and antifungal properties, attributed to the 4-methoxybenzylideneamino group and 3-methylphenyl substitution . The target compound’s 3-methoxyphenylcarbonylamino group may confer similar activity, but the sulfone moiety could enhance metabolic resistance.
  • Solubility and Stability: The sulfone group in the target compound likely improves aqueous solubility compared to non-sulfonated analogs like Compound I or the trimethoxy derivative in .

NMR and Structural Analysis

  • In analogs like Compound I and II , NMR chemical shifts (e.g., regions corresponding to methoxy or methyl groups) align with the target compound’s expected profile. However, the sulfone group in the target compound would introduce distinct deshielding effects, particularly in the tetrahydrothiophene region .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its analgesic and antimicrobial properties, as well as its synthesis and structure.

Chemical Structure

The compound can be described by the following molecular formula:

  • Molecular Formula : C₁₈H₁₉N₃O₃S
  • Molecular Weight : 357.42 g/mol

The structure of the compound includes a tetrahydrothiophene moiety and a benzothiophene core, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The synthetic pathway often begins with the preparation of thiophene derivatives followed by amide bond formation with appropriate amines.

Analgesic Activity

Recent studies have evaluated the analgesic properties of similar compounds derived from benzothiophene. For instance, derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid were tested using the "hot plate" method on outbred white mice. These studies indicated that certain derivatives exhibited analgesic effects that exceeded those of standard analgesics like metamizole .

Key Findings :

  • Method : Hot plate test on mice.
  • Results : Compounds showed significant analgesic activity.

Antimicrobial Activity

Compounds similar to this compound have also been evaluated for antimicrobial properties. Research indicates that certain thiophene derivatives possess notable antibacterial and antifungal activities. For example, studies on derivatives of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene showed promising results against various microbial strains .

Case Studies

StudyCompoundMethodResults
1Benzothiophene DerivativeHot Plate TestSignificant analgesic effects compared to metamizole
2Thiophene DerivativeAntimicrobial AssaysEffective against multiple bacterial strains

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